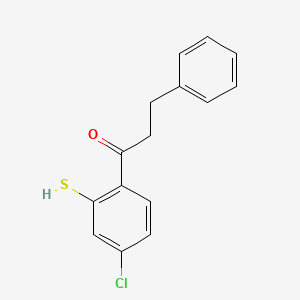
Bis(3-methylphenyl) trimethylsilyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methylphenyl) trimethylsilyl phosphite is an organophosphorus compound with the molecular formula C18H27O3PSi. It is a derivative of phosphorous acid and is characterized by the presence of trimethylsilyl and 3-methylphenyl groups. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methylphenyl) trimethylsilyl phosphite typically involves the reaction of 3-methylphenol with trimethylsilyl chloride in the presence of a base, followed by the reaction with phosphorus trichloride. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the reactivity of the intermediates.
Catalyst: A base such as triethylamine or pyridine is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bis(3-methylphenyl) trimethylsilyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Substitution Reagents: Halogenating agents such as bromine (Br2) or iodine (I2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Bis(3-methylphenyl) trimethylsilyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound is studied for its potential as an inhibitor of certain enzymes, such as glutamine synthetase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases like tuberculosis.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism by which Bis(3-methylphenyl) trimethylsilyl phosphite exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to effectively inhibit enzyme activity or participate in catalytic processes. The pathways involved often include the formation of stable complexes with metal ions or the modification of active sites in enzymes.
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl) phosphite: Another organophosphorus compound with similar reactivity but different substituents.
Bis(trimethylsilyl) phosphite: A simpler analog with only trimethylsilyl groups.
Triphenyl phosphite: A related compound with phenyl groups instead of methylphenyl groups.
Uniqueness
Bis(3-methylphenyl) trimethylsilyl phosphite is unique due to the presence of both trimethylsilyl and 3-methylphenyl groups, which confer specific reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
677750-88-8 |
|---|---|
Molecular Formula |
C17H23O3PSi |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
bis(3-methylphenyl) trimethylsilyl phosphite |
InChI |
InChI=1S/C17H23O3PSi/c1-14-8-6-10-16(12-14)18-21(20-22(3,4)5)19-17-11-7-9-15(2)13-17/h6-13H,1-5H3 |
InChI Key |
XKSYYTJSUYOOGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OP(OC2=CC=CC(=C2)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid](/img/structure/B12522994.png)
![(E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine](/img/structure/B12522997.png)
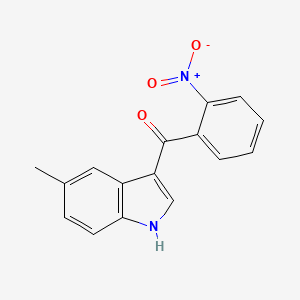
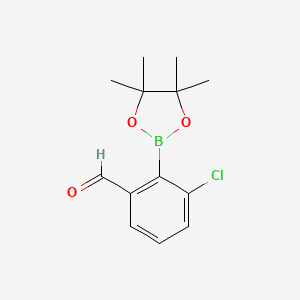
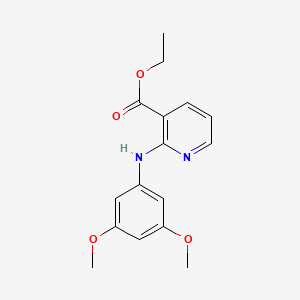
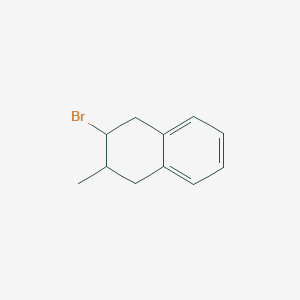
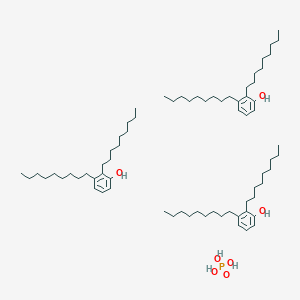
![2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12523041.png)
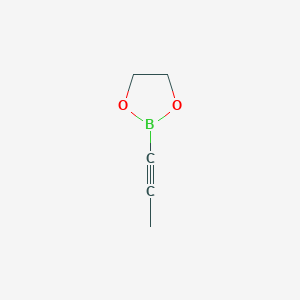
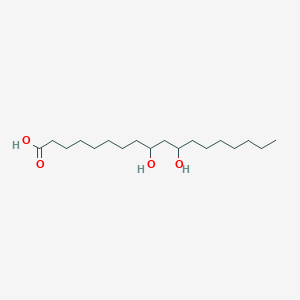
![3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one](/img/structure/B12523059.png)
